molecular formula C41H60F3N7O8 B1450163 Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt CAS No. 461640-33-5

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

Cat. No.: B1450163
CAS No.: 461640-33-5
M. Wt: 836 g/mol
InChI Key: XNHOBOVDXTXENA-XXSXPWSASA-N
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Description

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is a synthetic peptide with a specific sequence of amino acids

Biochemical Analysis

Biochemical Properties

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the self-association of amyloid β peptides, thereby preventing the formation of amyloid fibrils. This interaction is significant as amyloid fibrils are associated with the pathogenesis of Alzheimer’s disease. The compound binds to the amyloid β peptides, stabilizing them in a non-fibrillar form and thus inhibiting their aggregation .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting amyloid fibril formation, the compound helps maintain cellular homeostasis and prevents the cytotoxic effects associated with amyloid aggregation. This protective effect is crucial in preserving neuronal function and preventing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid β peptides. The compound binds to specific sites on the amyloid β peptides, preventing their self-association and subsequent fibril formation. This inhibition is achieved through the stabilization of the peptides in a non-fibrillar form. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in amyloid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to amyloid metabolism. The compound interacts with enzymes and cofactors that regulate amyloid β peptide processing and degradation. By inhibiting amyloid fibril formation, the compound may alter metabolic flux and influence the levels of various metabolites involved in amyloid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on amyloid fibril formation. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach and interact with amyloid β peptides to prevent their aggregation .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization is essential for the compound’s activity, as it allows for effective interaction with amyloid β peptides and inhibition of fibril formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Ac-Lys) to a resin, followed by sequential addition of the remaining amino acids (MeLeu, Val, MePhe, Phe) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides in larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the final product is typically lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: can undergo various chemical reactions, including:

  • Oxidation: : The methionine residues (MePhe) can be oxidized to form methionine sulfoxide.

  • Reduction: : The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: : The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.

  • Reduction: : DTT or TCEP are commonly used reducing agents.

  • Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

  • Methionine Sulfoxide: : Formed from the oxidation of methionine residues.

  • Reduced Peptide: : Formed from the reduction of disulfide bonds or other oxidized residues.

  • Substituted Derivatives: : Various functionalized derivatives can be obtained through substitution reactions.

Scientific Research Applications

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: has several applications in scientific research:

  • Chemistry: : Used as a model compound for studying peptide synthesis and stability.

  • Biology: : Employed in studies related to protein-protein interactions and enzyme inhibition.

  • Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of peptide-based materials and biotechnological applications.

Comparison with Similar Compounds

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is unique due to its specific amino acid sequence and trifluoroacetate salt form. Similar compounds include:

  • Ac-Lys-Leu-Val-Phe-Phe-NH2: : A peptide with a similar sequence but without methylation.

  • Ac-Lys-(Me)Leu-Val-Phe-Phe-NH2: : A peptide with methylation on the leucine residue only.

  • Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 hydrochloride: : A similar peptide with a different counterion.

This compound .

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOBOVDXTXENA-XXSXPWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60F3N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
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Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

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